The synthesis of Bivalirudin Trifluoroacetic Acid Salt typically employs solid-phase peptide synthesis techniques. The process begins with the assembly of the linear peptide chain on a resin, commonly using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry. The peptide chain is constructed by sequentially adding protected amino acids, followed by cleavage from the resin using concentrated trifluoroacetic acid. This results in a crude form of Bivalirudin, which is then purified through high-performance liquid chromatography to achieve a purity level exceeding 99% .
In industrial settings, the production methods mirror those used in laboratory synthesis but are optimized for larger scale and cost-effectiveness. The use of solid-phase synthesis allows for efficient production and straightforward purification processes, ensuring high yield and purity while minimizing environmental impact .
Bivalirudin Trifluoroacetic Acid Salt consists of a sequence of 20 amino acids forming a complex structure that includes multiple functional groups essential for its biological activity. The molecular formula can be represented as C_59H_80N_13O_15S, with a molecular weight of approximately 1030.4 g/mol. The trifluoroacetate component enhances solubility and stability, making it suitable for intravenous administration .
Bivalirudin Trifluoroacetic Acid Salt primarily undergoes peptide bond formation and cleavage reactions during its synthesis. The compound does not typically engage in oxidation or reduction reactions due to the stability of its peptide structure.
The major product from these reactions is the purified Bivalirudin Trifluoroacetic Acid Salt with high purity levels.
Bivalirudin acts as a specific and reversible direct thrombin inhibitor. By binding to both the catalytic site and the anion-binding exosite of thrombin, it effectively disrupts the coagulation cascade, preventing thrombus formation. This mechanism is crucial during procedures such as percutaneous coronary interventions where blood clotting poses significant risks.
The pharmacokinetics of Bivalirudin indicate that it is cleared from the body primarily through renal mechanisms (approximately 20% via glomerular filtration) and proteolytic cleavage. Its anticoagulant effect typically subsides about one hour after discontinuation of administration .
Bivalirudin Trifluoroacetic Acid Salt appears as a white to off-white powder. It is soluble in water due to its trifluoroacetate form, which enhances its bioavailability when administered intravenously.
These properties contribute to its effectiveness as an anticoagulant agent in clinical settings .
Bivalirudin Trifluoroacetic Acid Salt has significant applications in the medical field:
This compound exemplifies the advancements in peptide therapeutics, highlighting its importance in modern medicine for managing coagulation disorders effectively.
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3